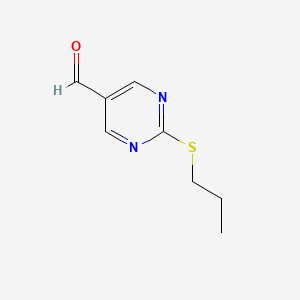

2-Propylsulfanyl-pyrimidine-5-carbaldehyde

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with propylsulfanyl groups under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, suggesting that this compound is mainly produced on a smaller scale for research purposes.

Análisis De Reacciones Químicas

2-Propylsulfanyl-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance drug efficacy, especially in targeting neurological disorders and cancer therapies.

Case Studies:

- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that certain modifications lead to enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like etoposide .

- Neuroprotective Effects : Preliminary studies indicate that 2-propylsulfanyl-pyrimidine-5-carbaldehyde can inhibit acetylcholinesterase activity, which is crucial in the context of Alzheimer's disease.

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals such as pesticides and herbicides. Its properties can enhance the effectiveness of these products while minimizing environmental impact.

Research Insights:

- The compound's ability to interact with biological systems makes it a candidate for developing more effective pest control agents, potentially leading to safer agricultural practices .

Biochemical Research

This compound is employed in biochemical studies related to enzyme inhibition and receptor binding. These studies provide insights into biological pathways and therapeutic targets.

Applications:

- Researchers have utilized this compound to explore its effects on various enzymes and receptors, contributing to a better understanding of its potential therapeutic roles .

Material Science

In material science, the compound is investigated for its potential in developing novel materials such as polymers and coatings. These materials may require specific chemical interactions for enhanced performance.

Innovative Uses:

- The unique chemical structure allows for the exploration of new materials with tailored properties for specific applications in coatings and composites .

Analytical Chemistry

The compound is also used as a standard in chromatographic methods, aiding in the accurate quantification of similar compounds in complex mixtures. This application is crucial for quality control across various industries.

Importance in Quality Control:

Mecanismo De Acción

The mechanism of action of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and cellular signaling pathways .

Comparación Con Compuestos Similares

2-Propylsulfanyl-pyrimidine-5-carbaldehyde can be compared with other pyrimidine derivatives, such as:

- 2-Methylthio-pyrimidine-5-carbaldehyde

- 2-Ethylthio-pyrimidine-5-carbaldehyde

These compounds share similar structural features but differ in their alkylthio groups. The unique propylsulfanyl group in this compound may confer distinct chemical properties and biological activities, making it a valuable compound for specific research applications .

Actividad Biológica

2-Propylsulfanyl-pyrimidine-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with propylsulfanyl groups under controlled conditions. Various synthetic routes can be employed, depending on the desired purity and yield. The compound's molecular weight is 182.25 g/mol, and its CAS number is 876890-33-4.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it can modulate oxidative stress and influence cellular signaling pathways, although the precise mechanisms remain under investigation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, it has been evaluated against various cancer cell lines using the MTT assay, showing promising results in inhibiting cell proliferation.

In a comparative study, derivatives of pyrimidine compounds demonstrated greater activity than standard chemotherapeutics like etoposide .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro tests showed significant activity against various bacterial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 500-1000 | |

| S. aureus | 500-1000 | |

| C. albicans | Not determined |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects, particularly in relation to Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline:

| Activity | Inhibition (%) | Standard Drug |

|---|---|---|

| AChE Inhibition | 16.00 | Donepezil |

| Proteinase Denaturation | 17.55 | Diclofenac Sodium |

| Proteinase Activity | 16.25 | - |

These results suggest that the compound may have therapeutic implications for neurodegenerative diseases .

Case Studies

- Anticancer Evaluation : In a study evaluating various pyrimidine derivatives, compound variants were tested against multiple cancer cell lines, revealing that some modifications significantly enhanced their anticancer efficacy compared to standard agents like etoposide .

- Antimicrobial Testing : A series of synthesized pyrimidine derivatives were tested for antibacterial activity against E. coli and S. aureus, demonstrating promising MIC values that indicate their potential as effective antibacterial agents .

Propiedades

IUPAC Name |

2-propylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-2-3-12-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMOKHQOYWCCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390281 | |

| Record name | 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876890-33-4 | |

| Record name | 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.